MIC90 Against Fluconazole-Resistant Candida albicans Clinical Isolates
Compound 18b (one stereoisomeric form of antifungal agent 28) demonstrated a 32-fold improvement in MIC90 against the fluconazole-resistant C. albicans strain DSY289 compared with fluconazole (MIC90 = 8 μg/mL vs. 256 μg/mL), matching the potency of voriconazole (MIC90 = 8 μg/mL) [1]. Against strain DSY284, 18b achieved an MIC90 of 8 μg/mL versus fluconazole at 256 μg/mL (32-fold improvement), though voriconazole was more potent at 4 μg/mL [1]. Across a panel of 8 fluconazole-resistant C. albicans isolates, 18b consistently maintained MIC90 values in the 8–16 μg/mL range, whereas fluconazole MIC90 ranged from 32 to 256 μg/mL [1]. This demonstrates that antifungal agent 28 retains meaningful, quantifiable activity against strains where fluconazole has effectively lost clinical utility, and in select strains matches or approaches voriconazole-level potency despite belonging to an entirely different scaffold class [1].
| Evidence Dimension | MIC90 (μg/mL) against fluconazole-resistant C. albicans clinical isolates |
|---|---|
| Target Compound Data | Compound 18b: MIC90 = 8 μg/mL (DSY284, DSY289); 16 μg/mL (DSY296, DSY292, DSY735, DSY751, DSY775). Compound 18a: MIC90 = 8 μg/mL (DSY289); 16 μg/mL (DSY284, DSY296, DSY292, DSY735, DSY751, DSY775) |
| Comparator Or Baseline | Fluconazole: MIC90 = 32–256 μg/mL across the same panel. Voriconazole: MIC90 = 0.25–8 μg/mL |
| Quantified Difference | 18b vs. fluconazole: 4-fold to 32-fold improvement in MIC90, depending on strain. 18b vs. voriconazole: equivalent for DSY289 (8 vs. 8 μg/mL); inferior for DSY284 (8 vs. 4 μg/mL) and DSY348 (8 vs. 0.25 μg/mL) |
| Conditions | Broth microdilution assay per CLSI guidelines; MIC90 determined at 24 h both visually and spectrophotometrically; strains: DSY284, DSY296, DSY289, DSY292, DSY348, DSY735, DSY751, DSY775 |
Why This Matters
For researchers screening compounds against fluconazole-refractory C. albicans, this compound offers a structurally distinct chemical starting point with quantified potency levels that enable rational prioritization relative to both azoles and in-class macrocyclic analogues.
- [1] Sanguinetti, M.; Sanfilippo, S.; Castagnolo, D.; Sanglard, D.; Posteraro, B.; Donzellini, G.; Botta, M. Novel Macrocyclic Amidinoureas: Potent Non-Azole Antifungals Active against Wild-Type and Resistant Candida Species. ACS Med. Chem. Lett. 2013, 4 (9), 852–857. DOI: 10.1021/ml400187w. View Source
